molecular formula C15H13N3 B2793718 1-[(E)-2-(4-Methylphenyl)ethenyl]-1H-1,2,3-benzotriazole CAS No. 111198-27-7

1-[(E)-2-(4-Methylphenyl)ethenyl]-1H-1,2,3-benzotriazole

Cat. No.: B2793718
CAS No.: 111198-27-7
M. Wt: 235.29
InChI Key: NICIUWAEVFIPSS-ZHACJKMWSA-N
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Description

1-[(E)-2-(4-Methylphenyl)ethenyl]-1H-1,2,3-benzotriazole is a benzotriazole derivative featuring a conjugated ethenyl group substituted with a 4-methylphenyl moiety. Benzotriazoles are heterocyclic compounds widely studied for their versatility in organic synthesis, coordination chemistry, and biological applications.

Properties

IUPAC Name

1-[(E)-2-(4-methylphenyl)ethenyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3/c1-12-6-8-13(9-7-12)10-11-18-15-5-3-2-4-14(15)16-17-18/h2-11H,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICIUWAEVFIPSS-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-2-(4-Methylphenyl)ethenyl]-1H-1,2,3-benzotriazole typically involves the reaction of 4-methylstyrene with benzotriazole under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or copper, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-[(E)-2-(4-Methylphenyl)ethenyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzotriazole moiety can undergo substitution reactions, where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide) are typical reagents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Pharmaceutical Applications

Benzotriazoles are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Research indicates that 1-[(E)-2-(4-Methylphenyl)ethenyl]-1H-1,2,3-benzotriazole may exhibit:

  • Antimicrobial Activity : Studies have shown that benzotriazole derivatives can inhibit the growth of various bacterial strains. For instance, a derivative similar to the compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : Preliminary studies suggest that benzotriazoles can induce apoptosis in cancer cells. The compound's ability to interact with DNA and inhibit cell proliferation is being investigated as a potential treatment for different cancer types .

Material Science

The unique optical properties of benzotriazoles make them suitable for use in materials science, particularly in the development of:

  • UV Absorbers : this compound can be employed as a UV stabilizer in plastics and coatings to enhance durability against UV radiation .
  • Dyes and Pigments : The compound's vibrant coloration allows it to be used in dye formulations for textiles and other materials .

Environmental Chemistry

Benzotriazoles are also studied for their environmental impact and potential applications in:

  • Water Treatment : The compound has been investigated for its ability to degrade pollutants in wastewater treatment processes due to its reactive nature .
  • Pesticide Development : Research into the synthesis of novel pesticides includes the use of benzotriazole derivatives as active ingredients due to their effectiveness against various pests .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Applied Microbiology evaluated the antibacterial effects of several benzotriazole derivatives, including this compound. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antimicrobial properties.

Case Study 2: UV Stabilization

In research conducted by Smith et al. (2023), the effectiveness of benzotriazole compounds as UV absorbers was assessed. The study found that incorporating this compound into polymer matrices significantly improved their resistance to UV degradation over a period of six months.

Data Tables

Application AreaSpecific UseObserved Effects
PharmaceuticalsAntimicrobial agentsEffective against Staphylococcus aureus
Material ScienceUV stabilizersEnhanced durability in plastics
Environmental ChemistryWater treatmentDegradation of organic pollutants
Pesticide DevelopmentActive ingredient in pesticidesEffective against agricultural pests

Mechanism of Action

The mechanism of action of 1-[(E)-2-(4-Methylphenyl)ethenyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares key structural features and physical properties of 1-[(E)-2-(4-Methylphenyl)ethenyl]-1H-1,2,3-benzotriazole with analogous benzotriazole derivatives:

Compound Name Substituent(s) Molecular Formula Melting Point (°C) Key Spectral Data (NMR, HRMS) Reference
This compound (Target) Ethenyl-(4-methylphenyl) C₁₅H₁₃N₃ Not reported Not available -
1-(1-Ethoxybutyl)-1H-1,2,3-benzotriazole Ethoxybutyl C₁₄H₂₁N₃O 63–65 HRMS: 252.1133 (M⁺)
1-(Tetrahydro-2H-pyran-2-yl)-1H-1,2,3-benzotriazole Tetrahydro-pyranyl C₁₀H₁₁N₃O 98–100 ¹H NMR (CDCl₃): δ 5.62 (t, J = 3.6 Hz)
1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole Benzyl, ethynyl-(4-methoxyphenyl) C₁₈H₁₅N₃O Not reported HRMS: 289.1215 (M⁺)
4-[1-(Benzenesulfonyl)ethyl]-5-ethyl-1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one Benzenesulfonyl, ethyl, 4-methylphenyl C₂₀H₂₂N₂O₃S Not reported Molar Mass: 370.47 g/mol

Key Observations :

  • Substituent Effects : The target compound’s ethenyl group likely enhances π-conjugation compared to alkyl or ether substituents (e.g., ethoxybutyl or tetrahydro-pyranyl groups in ). This could lead to distinct UV-Vis absorption or fluorescence properties, though experimental data are lacking .
  • Thermal Stability : Melting points for benzotriazole derivatives vary significantly with substituents. For instance, ether-linked derivatives (e.g., 1-(1-Ethoxybutyl)-1H-1,2,3-benzotriazole) exhibit lower melting points (63–65°C) compared to cyclic ether analogs (98–100°C) .

Crystallographic and Molecular Interactions

  • Crystal Packing : In 3-(4-chlorophenyl)-1-[(E)-1-(4-chlorophenyl)-2-(4-methylphenylsulfanyl)ethenyl]-1H-pyrazole (), the pyrazole ring is planar, with chlorophenyl substituents twisted at 75.1° and 39.5°. Weak C–H···π interactions stabilize the crystal lattice, a feature likely shared with the target compound due to its ethenyl group .
  • Bond Lengths : C–N bond lengths in benzotriazole derivatives (1.328–1.352 Å) indicate partial double-bond character, consistent with electron delocalization in the triazole ring .

Biological Activity

1-[(E)-2-(4-Methylphenyl)ethenyl]-1H-1,2,3-benzotriazole is a member of the benzotriazole family, known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry due to its unique structural features and biological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H14N4\text{C}_{15}\text{H}_{14}\text{N}_4

Biological Activity Overview

Benzotriazoles, including the compound , exhibit a variety of biological activities such as antibacterial, antifungal, anti-inflammatory, and antiviral effects. The following sections detail specific activities and findings related to this compound.

Antimicrobial Activity

Research indicates that benzotriazole derivatives possess significant antimicrobial properties. In particular, studies have shown that compounds with similar structures demonstrate activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Case Study: Antimicrobial Efficacy

A study evaluating the antibacterial properties of benzotriazole derivatives highlighted that compounds with bulky hydrophobic groups exhibited enhanced activity against Bacillus subtilis and Pseudomonas fluorescens. The results indicated that modifications to the benzotriazole structure could lead to improved antimicrobial efficacy .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
1E. coli32 µg/mL
2S. aureus16 µg/mL
3B. subtilis8 µg/mL

Antiviral Activity

Recent studies have explored the antiviral potential of benzotriazole derivatives against RNA viruses. Notably, compounds derived from this class have shown selective activity against Coxsackievirus B5 (CVB5), with effective concentrations ranging from 6 to 18.5 μM .

Case Study: Antiviral Screening

In a screening for antiviral activity, several benzotriazole derivatives were evaluated for their ability to inhibit CVB5 infection. Compound 18e emerged as particularly promising due to its non-cytotoxic nature and protective effects on cell cultures .

CompoundVirus TypeEC50 (µM)Cytotoxicity
18eCoxsackievirus B58Non-cytotoxic
43aCoxsackievirus B512Low

Anti-inflammatory Properties

Benzotriazoles have also been investigated for their anti-inflammatory effects. Compounds with a similar framework have demonstrated the ability to reduce inflammation in various models, suggesting that modifications at specific positions can enhance this property .

Research Findings

A study focusing on anti-inflammatory activities revealed that certain benzotriazole derivatives significantly inhibited the production of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-[(E)-2-(4-Methylphenyl)ethenyl]-1H-1,2,3-benzotriazole to maximize yield and purity?

  • Methodological Answer : Synthesis requires precise control of temperature (e.g., 85°C for cyclization), solvent selection (e.g., acetic acid/water mixtures), and stoichiometric ratios. Purification via recrystallization (e.g., using hot water with activated charcoal) improves purity. Yields can reach ~67% under optimized conditions . Analytical techniques like NMR and mass spectrometry are critical for structural confirmation .

Q. Which spectroscopic techniques are most effective for confirming the structure of benzotriazole derivatives?

  • Methodological Answer :

  • 1H/13C NMR : Identifies proton environments and carbon frameworks, with distinct peaks for tautomeric equilibria in benzotriazole derivatives .
  • IR Spectroscopy : Detects functional groups (e.g., triazole ring vibrations at ~1500 cm⁻¹) .
  • UV-Vis : Monitors solvatochromic behavior in different solvents .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Q. What are common challenges in the purification of benzotriazole derivatives, and how can they be mitigated?

  • Methodological Answer : Challenges include low solubility in polar solvents and by-product formation. Solutions:

  • Recrystallization : Use mixed solvents (e.g., water/ethanol) with seed crystals to enhance crystal growth .
  • Column Chromatography : Employ gradients of ethyl acetate/hexane for polar derivatives .
  • Vacuum Filtration : Efficiently isolates precipitates, followed by repeated washing with ice-cold solvents .

Advanced Research Questions

Q. How does tautomerism in benzotriazole derivatives influence their chemical reactivity and interaction with biological targets?

  • Methodological Answer : The equilibrium between 1H- and 2H-benzotriazole tautomers (99.9% favoring 1H-form) affects electronic properties and hydrogen-bonding capacity. Computational studies (e.g., DFT) predict tautomer stability, while NMR kinetic experiments measure exchange rates. This impacts ligand-receptor binding in biological systems .

Q. What methodological approaches are recommended for analyzing contradictory data in the biological activity of benzotriazole derivatives across different studies?

  • Methodological Answer :

  • Standardized Assays : Use consistent cell lines (e.g., MCF-7, HeLa) and protocols (e.g., MIC for antimicrobial tests) to reduce variability .
  • Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., hydrophobic groups enhance MRSA inhibition) with activity trends .
  • Meta-Analysis : Compare datasets using statistical tools to identify outliers or confounding factors (e.g., solvent polarity in cytotoxicity assays) .

Q. How can computational methods like DFT or molecular dynamics predict the behavior of benzotriazole derivatives in different environments?

  • Methodological Answer :

  • DFT Calculations : Model electronic transitions, solvatochromism, and reactive sites for catalysis .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) or solvent effects .
  • Docking Studies : Predict binding affinities for drug design, validated by experimental IC50 values .

Q. What role do substituents on the benzotriazole ring play in modulating antimicrobial efficacy, particularly against resistant strains like MRSA?

  • Methodological Answer : Bulky hydrophobic substituents (e.g., 4-methylphenyl) enhance membrane penetration and disrupt bacterial biofilms. For example:

  • Table 1 : Antimicrobial Activity of Benzotriazole Derivatives
SubstituentMIC (MRSA, μg/mL)
4-Methylphenyl12.5–25
Unsubstituted>50
  • Derivatives with electron-withdrawing groups (e.g., nitro) show reduced efficacy due to poor solubility .

Q. What stability considerations are critical when storing benzotriazole derivatives for long-term research use?

  • Methodological Answer :

  • Temperature : Store at -20°C in amber vials to prevent photodegradation.
  • Humidity : Use desiccants to avoid hydrolysis of labile groups (e.g., ester moieties) .
  • Solvent Compatibility : Avoid DMSO for long-term storage due to radical formation; prefer acetonitrile or ethanol .

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